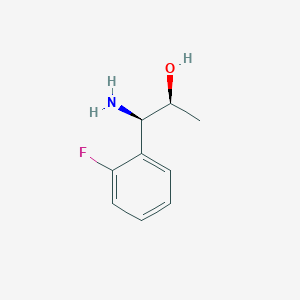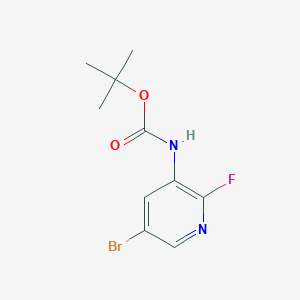
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is a compound that belongs to the class of heterocyclic organic compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tetrahydro-2H-pyran-3-ol as a starting material . The allyl group can be introduced through an allylation reaction, and the aminoacetic acid group can be introduced through a subsequent amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
相似化合物的比较
Similar Compounds
Tetrahydro-2H-pyran-3-ol: A related compound with a similar tetrahydropyran ring structure.
3,6-Dihydro-2H-pyran-4-carbonitrile: Another compound with a pyran ring but different functional groups.
Uniqueness
2-(2-Allyltetrahydro-2H-pyran-3-YL)-2-aminoacetic acid is unique due to the presence of both the allyl and aminoacetic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-amino-2-(2-prop-2-enyloxan-3-yl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-2-4-8-7(5-3-6-14-8)9(11)10(12)13/h2,7-9H,1,3-6,11H2,(H,12,13) |
InChI 键 |
GFKCIPOKCXGRKT-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(CCCO1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)





![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)



